![molecular formula C8H3BrF3IN2 B14165767 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is substituted with bromine, iodine, and a trifluoromethyl group at specific positions on the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- typically involves multi-step organic reactions. . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and trifluoromethyl groups, resulting in different reactivity and applications.
5-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and trifluoromethyl groups, affecting its chemical properties and biological activity.
1H-Pyrrolo[2,3-b]pyridine: The unsubstituted parent compound, which serves as a core structure for various derivatives.
The unique combination of bromine, iodine, and trifluoromethyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- imparts distinct chemical properties, making it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H3BrF3IN2 |
|---|---|
Molekulargewicht |
390.93 g/mol |
IUPAC-Name |
5-bromo-3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H3BrF3IN2/c9-3-1-14-7-5(4(13)2-15-7)6(3)8(10,11)12/h1-2H,(H,14,15) |
InChI-Schlüssel |
BXJVUNUBCBJXAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
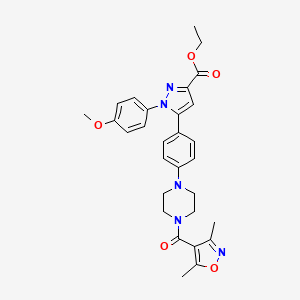
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

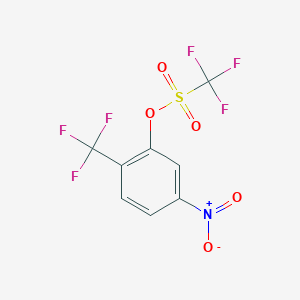
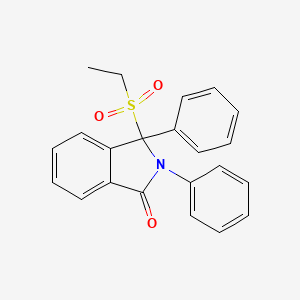
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
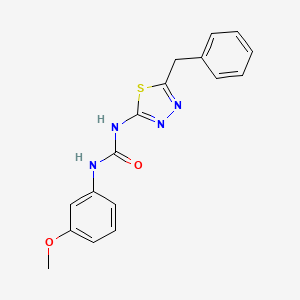
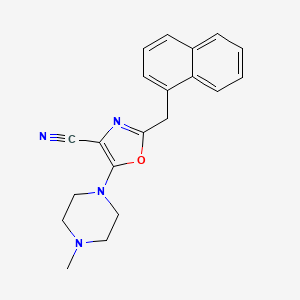

![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
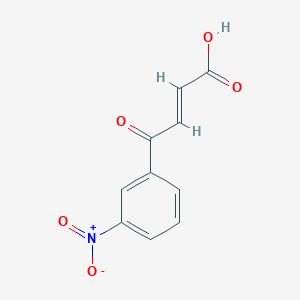
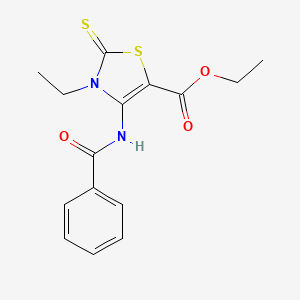
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
